molecular formula C14H17N3 B12540191 4-Dipropylamino-phthalonitrile CAS No. 821777-78-0

4-Dipropylamino-phthalonitrile

Cat. No.: B12540191
CAS No.: 821777-78-0
M. Wt: 227.30 g/mol
InChI Key: CKKTWUMLNRZSTO-UHFFFAOYSA-N
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Description

4-Dipropylamino-phthalonitrile is an organic compound belonging to the phthalonitrile family. Phthalonitriles are known for their high thermal stability and are used in various high-performance applications. This compound is characterized by the presence of a dipropylamino group attached to the phthalonitrile core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dipropylamino-phthalonitrile typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophthalonitrile with dipropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Dipropylamino-phthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Dipropylamino-phthalonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of phthalocyanine dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 4-Dipropylamino-phthalonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species (ROS) under light irradiation. This property is particularly useful in photodynamic therapy, where the compound can induce cell death in targeted cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Dipropylamino-phthalonitrile is unique due to the presence of the dipropylamino group, which imparts specific chemical reactivity and physical properties. This makes it particularly suitable for applications requiring high thermal stability and specific interactions with biological targets .

Properties

CAS No.

821777-78-0

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

4-(dipropylamino)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H17N3/c1-3-7-17(8-4-2)14-6-5-12(10-15)13(9-14)11-16/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

CKKTWUMLNRZSTO-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

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